
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. The structure of this compound includes a pyridine ring with two ester groups and an isopropyl group, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester typically involves a multi-component reaction. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction conditions, such as temperature and time, can be optimized to improve yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave irradiation has also been explored to reduce reaction times and improve yields. The industrial production methods focus on optimizing reaction conditions to ensure high purity and yield while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating calcium channels in biological systems.
Medicine: Investigated for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily by modulating calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A long-acting calcium channel blocker with similar applications.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester is unique due to its specific structural features, such as the isopropyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its synthesis and reactivity also offer unique opportunities for the development of new derivatives with potentially improved therapeutic profiles.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
diethyl 4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-13(16)10-7-15-8-11(12(10)9(3)4)14(17)19-6-2/h7-9,12,15H,5-6H2,1-4H3 |
Clave InChI |
OOBWMPMEDXYJSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC=C(C1C(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


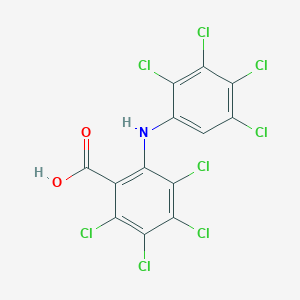
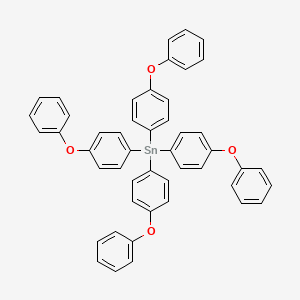
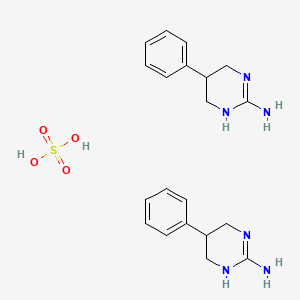

![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
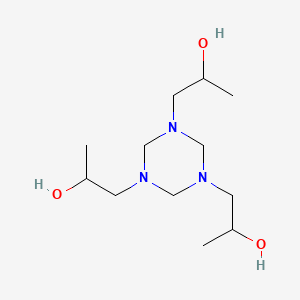
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)

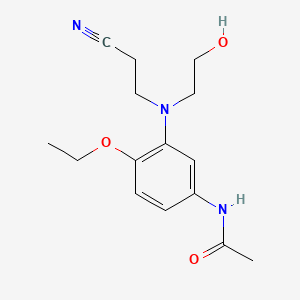
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)

